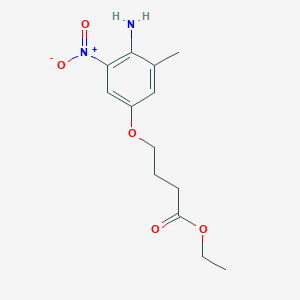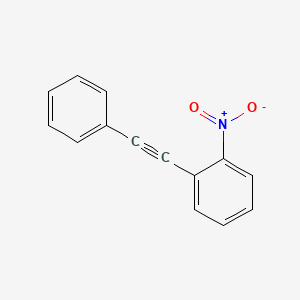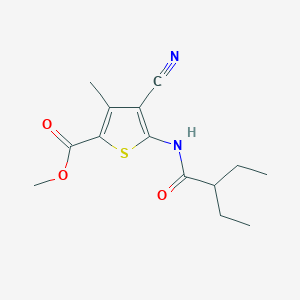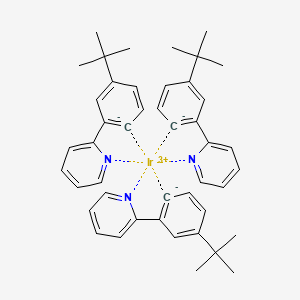
(1S,2S)-2-Cyanocyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Cyanocyclobutanecarboxylic acid is a chiral compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of alkenes using diazo compounds or ylides can lead to the formation of cyclobutane derivatives . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve the desired stereochemistry and functional groups.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-Cyanocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the cyclobutane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation of the carboxylic acid group can produce corresponding esters or anhydrides.
Aplicaciones Científicas De Investigación
(1S,2S)-2-Cyanocyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-Cyanocyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Aminocyclobutanecarboxylic acid: Similar structure but with an amino group instead of a nitrile group.
(1S,2S)-2-Hydroxycyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitrile group.
(1S,2S)-2-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (1S,2S)-2-Cyanocyclobutanecarboxylic acid makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
Clave InChI |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]1C#N)C(=O)O |
SMILES canónico |
C1CC(C1C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)

![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)


![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)


